An In-depth Technical Guide to (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin, a crucial E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical characteristics, role in the synthesis of targeted protein degraders, and the broader context of its mechanism of action.
Core Concepts: Introduction to (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin
(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is a synthetic chemical entity designed as a building block for the creation of PROTACs. It comprises two key functional components:
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A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC-Me moiety is a well-characterized ligand that binds with high affinity to the VHL E3 ubiquitin ligase. The recruitment of VHL is a critical step in hijacking the body's natural protein disposal system, the ubiquitin-proteasome system.
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A Linker with a Reactive Handle: This portion of the molecule, specifically the CO-cyclohexene-Bpin group, serves as a versatile linker with a boronate pinacol (B44631) ester (Bpin) functional group. This group is amenable to further chemical modification, allowing for its conjugation to a ligand that targets a specific protein of interest for degradation.
Its primary application is in the synthesis of PROTACs aimed at degrading specific cellular proteins, with notable use in the development of degraders for SMARCA2 and SMARCA4, two key proteins involved in chromatin remodeling.
Physicochemical Properties
While detailed experimental data for this specific conjugate is not extensively published, the table below summarizes its fundamental properties based on available information.
| Property | Value | Source |
| Molecular Formula | C36H51BN4O6S | [1] |
| Molecular Weight | 678.69 g/mol | [1] |
| Canonical SMILES | O=C(N1--INVALID-LINK--O">C@@HC(N--INVALID-LINK--C)=O)--INVALID-LINK--NC(C4=CCC(B5OC(C)(C)C(C)(C)O5)CC4)=O | N/A |
| Physical Appearance | Solid powder (presumed) | [2] |
| Solubility | Soluble in DMSO, Ethanol (qualitative) | [2] |
| Storage Conditions | Store at -20°C for long-term stability. | [2] |
Chemical Structure
The two-dimensional chemical structure of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is presented below. This structure was generated from its canonical SMILES string.
Figure 1. 2D Chemical Structure of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin.
Role in Targeted Protein Degradation and Mechanism of Action
(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is a key component in the construction of PROTACs. The fundamental mechanism of action for a PROTAC synthesized using this building block is a two-step process involving the formation of a ternary complex and subsequent protein degradation.
The PROTAC Mechanism of Action
A PROTAC synthesized from this conjugate will have a tripartite structure: the VHL ligand, a linker, and a ligand for a target protein (e.g., SMARCA2/4). This bifunctional molecule acts as a molecular bridge, bringing the target protein and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
The following diagram illustrates the general signaling pathway for a VHL-based PROTAC.
Caption: VHL-based PROTAC Mechanism of Action.
Synthesis and Application in SMARCA2/4 Degraders
General Synthetic Workflow
The synthesis of a final PROTAC product using (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin typically involves a Suzuki coupling reaction. The Bpin ester of the linker is reacted with an appropriate aryl or vinyl halide-functionalized target protein ligand.
Caption: General Synthesis Workflow for PROTACs.
Experimental Protocols
The development and characterization of PROTACs synthesized from (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin require a suite of biophysical and cell-based assays. Below are representative protocols for key experiments.
VHL Binding Affinity Assay (Fluorescence Polarization)
This assay determines the binding affinity of the VHL ligand portion of the PROTAC to the VHL E3 ligase complex.
Materials:
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Purified VHL-ElonginB-ElonginC (VCB) complex
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Fluorescently labeled HIF-1α peptide (tracer)
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Assay buffer (e.g., PBS with 0.01% Tween-20)
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384-well microplates
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Plate reader with fluorescence polarization capabilities
Protocol:
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Prepare a serial dilution of the test compound (PROTAC) in assay buffer.
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In a 384-well plate, add a fixed concentration of the VCB complex and the fluorescent tracer.
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Add the serially diluted test compound to the wells.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Measure the fluorescence polarization of each well using a plate reader.
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Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki value.
Cellular Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
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Cancer cell line expressing the target protein (e.g., SMARCA2/4)
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Cell culture medium and supplements
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Test PROTAC compound
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
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Secondary antibody conjugated to HRP
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Chemiluminescent substrate
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Western blotting equipment
Protocol:
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Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
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Lyse the cells and quantify the total protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Develop the blot using a chemiluminescent substrate and image the bands.
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Quantify the band intensities and normalize the target protein levels to the loading control.
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Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Conclusion
(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its well-defined VHL-binding moiety and versatile linker chemistry make it a foundational component for researchers in the field of targeted protein degradation. The ability to conjugate this building block to a diverse range of target protein ligands opens up numerous possibilities for the development of novel therapeutics for a variety of diseases, including cancer. Further research and publication of detailed characterization data for this and similar molecules will continue to advance the field of targeted protein degradation.
